molecular formula C9H8F2 B1302732 3-(3,4-Difluorophenyl)-1-propene CAS No. 842124-23-6

3-(3,4-Difluorophenyl)-1-propene

Cat. No.: B1302732
CAS No.: 842124-23-6
M. Wt: 154.16 g/mol
InChI Key: HGVWMBUJTONIAG-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-1-propene is a useful research compound. Its molecular formula is C9H8F2 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVWMBUJTONIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374286
Record name 3-(3,4-Difluorophenyl)-1-propene
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URL https://comptox.epa.gov/dashboard/DTXSID30374286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-23-6
Record name 1,2-Difluoro-4-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842124-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Difluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Fluorinated Organic Molecules in Contemporary Chemistry

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com This has made organofluorine chemistry a vital area of research with significant industrial impact. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

Fluorine's high electronegativity and small size allow it to serve as a replacement for hydrogen in molecules without causing significant steric changes. numberanalytics.com These unique characteristics are leveraged in various applications, including:

Pharmaceuticals and Agrochemicals: Approximately 20% of all pharmaceuticals contain fluorine. mdpi.com The inclusion of fluorine can enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins. chemxyne.comnih.gov Examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com In agriculture, fluorinated compounds are used in pesticides and herbicides to improve their stability and effectiveness. numberanalytics.comyoutube.com

Materials Science: Organofluorine compounds are integral to the creation of advanced materials. numberanalytics.com Fluoropolymers, known for their chemical resistance and high thermal stability, are a key example. numberanalytics.com

Other Industrial Applications: Fluorinated compounds also find use as refrigerants, solvents, and in energy storage technologies like lithium-ion batteries. wikipedia.orgnumberanalytics.com

The strategic placement of fluorine atoms can significantly enhance a molecule's properties. For instance, adding a trifluoromethyl group can deactivate an aromatic ring, which is a common strategy to reduce a drug's metabolism and increase its half-life. mdpi.com

Importance of Phenylpropene Derivatives in Synthetic Organic Transformations

Phenylpropenes are a class of organic compounds that serve as crucial building blocks in the synthesis of more complex molecules. mdpi.com They are precursors to a wide array of natural products, including flavonoids and lignans. mdpi.com The reactivity of the allyl group within phenylpropene derivatives is a key factor in their synthetic utility.

The allyl group, with its double bond adjacent to a methylene (B1212753) group, exhibits enhanced reactivity. wikipedia.org This heightened reactivity is attributed to the stability of the allylic carbocation intermediate that can form during reactions. quora.com This stability allows for a variety of chemical transformations, making allyl-containing compounds versatile reagents in organic synthesis. youtube.com

The phenyl group in phenylpropenes also influences their reactivity and provides a scaffold for further functionalization. Phenolic compounds, which can be derived from phenylpropenes, are themselves important building blocks for functional materials due to their intrinsic properties like metal chelation and redox activity. nih.gov

Computational Chemistry and Theoretical Investigations of 3 3,4 Difluorophenyl 1 Propene

Quantum Chemical Calculations and Modeling

Quantum chemical calculations, particularly those based on molecular orbital theory, provide detailed insights into the behavior of 3-(3,4-Difluorophenyl)-1-propene. These methods are used to model the molecule's quantum state, yielding valuable information about its stability and reactivity.

Density Functional Theory (DFT) has become a primary method for studying the properties of fluorinated organic compounds like this compound. DFT simulations are employed to optimize the molecule's geometry and predict its electronic properties. These calculations are foundational for understanding the molecule's structure and behavior, with findings often showing high correlation with experimental data. Studies on similar molecules demonstrate that DFT is effective in modeling selective oxidation and adsorption processes. mdpi.comrsc.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For this compound, computational simulations have been performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. This combination is well-regarded for its ability to provide a balanced and accurate description of the molecular system's geometry and energy. ajchem-a.com The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately modeling the electron distribution, especially around the electronegative fluorine atoms and the delocalized π-system of the benzene (B151609) ring and allyl group. ajchem-a.com

Molecular Structure and Geometry Optimization

Geometry optimization is a critical step in computational chemistry where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, DFT calculations are used to determine this equilibrium geometry.

Theoretical calculations provide precise values for the molecule's structural parameters. The optimized geometry from DFT simulations at the B3LYP/6-311++G(d,p) level confirms bond lengths and angles that align closely with experimental data, typically within a 2% variance. The following tables present theoretical data for the key structural parameters of this compound.

Table 1: Selected Theoretical Bond Lengths

Bond Description Typical Calculated Length (Å)
C=C Alkene double bond ~1.34
C-C Single bond (allyl-phenyl) ~1.50
C-F Aromatic carbon-fluorine ~1.35
C-H Aromatic ~1.08
C-H Vinylic ~1.09

Table 2: Selected Theoretical Bond Angles

Angle Description Typical Calculated Angle (°)
C=C-C Angle within the propene chain ~125
C-C-C Angle at the allyl-phenyl link ~112
C-C-F Angle involving fluorine substituent ~118

The flexibility of the single bond connecting the propenyl group to the difluorophenyl ring allows for different spatial orientations, known as conformations. Conformational analysis involves calculating the molecule's energy as this bond is rotated to identify the most stable conformer. The lowest energy conformation corresponds to the structure where steric hindrance between the allyl group and the aromatic ring is minimized. These calculations are essential for understanding how the molecule's shape influences its interactions and reactivity.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals, is a key determinant of its chemical reactivity. DFT calculations provide valuable descriptors for predicting this behavior.

One of the most significant findings from these calculations is the localization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, with a calculated energy of –5.8 eV, is primarily localized on the electron-rich difluorophenyl ring. In contrast, the LUMO, with an energy of –1.2 eV, is centered on the allyl group. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge-transfer, which is a critical factor in the molecule's reactivity and electronic properties.

Table 3: Calculated Electronic Properties and Reactivity Descriptors

Parameter Description DFT Value
HOMO Energy Highest Occupied Molecular Orbital -5.8 eV
LUMO Energy Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap Energy difference indicating stability 4.6 eV
HOMO Localization Region of highest electron density Benzene Ring

Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the π-system of the propene group and the electron-rich difluorophenyl ring. The electron-donating nature of the allyl group contributes to raising the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms. The energy of these orbitals and their gap would be sensitive to the computational method and basis set employed in the calculation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations to be confirmed.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of negative electrostatic potential around the fluorine atoms due to their high electronegativity, as well as over the double bond of the propene moiety. These areas represent potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl ring and the propene group would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Electron Density Distribution and Substituent Effects

The distribution of electron density in a molecule is fundamental to its chemical properties. In this compound, the two fluorine atoms on the phenyl ring act as electron-withdrawing groups through the inductive effect. This effect reduces the electron density in the aromatic ring, particularly at the ortho and para positions relative to the fluorine atoms.

Mulliken and Natural Population Analysis (NPA) Charges

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on the atoms within a molecule, providing a quantitative measure of the electron distribution. While Mulliken population analysis is a historically significant method, NPA is often considered more robust and less dependent on the basis set used in the calculation.

In this compound, the NPA and Mulliken charges would quantify the electron-withdrawing nature of the fluorine atoms, showing them to have significant negative partial charges. The carbon atoms bonded to the fluorine atoms would, in turn, exhibit positive partial charges. The atoms of the propene group would have smaller partial charges, reflecting their less polar nature.

Table 2: Hypothetical Mulliken and NPA Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)NPA Charge (a.u.)
F (C3)-0.45-0.35
F (C4)-0.45-0.35
C30.300.25
C40.300.25
C (vinyl)-0.20-0.15

Note: These are hypothetical values for illustrative purposes and require specific computational calculations.

Density of State (DOS) Diagrams

A Density of States (DOS) diagram provides a graphical representation of the number of available electronic states at each energy level within a molecule. The DOS diagram is essentially a plot of the number of orbitals per unit of energy. It can be used to understand the electronic structure and bonding characteristics of a molecule. The analysis of the partial density of states (PDOS) can further reveal the contribution of different atoms or molecular fragments to the total DOS. For this compound, the DOS diagram would show the energy distribution of its molecular orbitals, with distinct peaks corresponding to the energies of the orbitals.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction pathways.

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of the transition state structure and its associated energy barrier (activation energy) is crucial for understanding the kinetics and feasibility of a reaction.

For reactions involving this compound, such as addition reactions to the double bond or substitution reactions on the aromatic ring, computational methods can be employed to locate the transition state structures. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing insight into the reaction rate. For instance, in an electrophilic addition to the propene double bond, a cyclic or open-chain transition state could be modeled to determine the most likely reaction pathway.

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for mapping the minimum energy path of a chemical reaction, connecting reactants to products through a transition state. fiveable.me This method traces the reaction pathway along the coordinate of maximum instantaneous acceleration, defined in mass-weighted coordinates. scm.com The process begins from an optimized transition state geometry, which is a first-order saddle point on the potential energy surface characterized by a single imaginary vibrational frequency. fiveable.meq-chem.com The IRC algorithm then proceeds by taking small steps downhill from the transition state in both the forward and reverse directions, generating a sequence of geometries and their corresponding energies along the reaction path. scm.comq-chem.com

For a molecule like this compound, IRC calculations could be instrumental in elucidating the mechanisms of reactions involving the allyl group, such as electrophilic additions or radical reactions. For instance, in the addition of an electrophile like HBr, IRC analysis could map the pathway from the initial π-complex, through the carbocation intermediate's transition state, to the final product, confirming the regioselectivity (Markovnikov vs. anti-Markovnikov) predicted by other means.

Reaction Force and Force Constant Analysis

Reaction force analysis is a computational technique used to investigate the mechanics of a chemical transformation by examining the forces acting on the nuclei along the reaction coordinate. The reaction force, defined as the negative derivative of the potential energy with respect to the reaction coordinate, reveals critical points along the reaction path. A key feature is the minimum of the reaction force, which divides the activation barrier into two distinct regions: a region of structural rearrangement where reactants are prepared for the main chemical event, and a subsequent region where the primary bond-forming and bond-breaking events occur. nih.gov

A computational study on the addition of HCl to propene, carried out at the CCSD(T)/aug-pVTZ//B3LYP/aug-cc-pVDZ level, provides a framework for how this analysis could be applied to this compound. nih.gov In that study, the total activation energies for Markovnikov and anti-Markovnikov additions were found to be significantly different, with the Markovnikov pathway being favored. nih.gov The analysis showed that the preference for Markovnikov addition is established early, influenced by the electrostatic potential of propene favoring the initial approach of the hydrogen to the terminal carbon. nih.gov

For this compound, a similar analysis of an addition reaction would involve partitioning the activation energy. The first phase would involve geometric distortions in the allyl group and the difluorophenyl ring, as well as the stretching of the electrophile's bond. The second phase, following the reaction force minimum, would encompass the formation of the new carbon-electrophile bond and the relaxation of the molecular structure towards the product geometry. By analyzing the force constants (the second derivative of the energy), one can further characterize the stiffness or looseness of the molecular structure at different points along the reaction pathway, providing deeper insight into the bonding changes as the reaction progresses.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be used to interpret experimental data and confirm molecular structures.

NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework, can provide accurate predictions of NMR chemical shifts. nih.gov These calculations are valuable for assigning signals in complex spectra and for confirming the structures of newly synthesized compounds. For this compound, theoretical predictions can be compared against experimental values.

Experimental NMR data for this compound has been reported as follows:

NucleusExperimental Chemical Shift (δ, ppm)Multiplicity / Coupling
¹H6.85–7.10m
¹H5.80–6.00m
¹H5.10–5.30m
¹H3.40d, J = 6.8 Hz
¹³C150.2C–F
¹³C130.5CH₂=CH–
¹³C115.8aromatic C
¹³C112.4C–F
¹⁹F-138.5F1
¹⁹F-140.2F2

Data sourced from Benchchem.

Theoretical calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to give good correlation with experimental results for similar molecules. nih.gov The accuracy of ¹⁹F NMR chemical shift prediction, in particular, is crucial for fluorinated compounds and can be improved with appropriate scaling factors. escholarship.org

Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations of vibrational frequencies are essential for assigning peaks in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. These calculations are typically performed at the same level of theory as geometry optimizations, such as DFT with the B3LYP functional. nih.gov The computed harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations.

For this compound, key vibrational modes can be assigned based on experimental data and supported by theoretical calculations.

Vibrational ModeExperimental Frequency (cm⁻¹)Description
C–F Stretch1120–1200Strong, asymmetric
C=C Stretch1640Allyl group
Aromatic C–H Bend810Meta-substitution

Data sourced from Benchchem.

A full computational frequency analysis would yield a complete list of vibrational modes, including stretches, bends, and torsions throughout the molecule. This allows for a detailed correlation between the calculated and observed spectra, aiding in the complete vibrational assignment for the molecule.

UV-Vis Absorption Wavelengths

The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmanchester.ac.uk This method calculates the energies of electronic excitations from the ground state to various excited states. The lowest energy transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). utoronto.ca

For this compound, TD-DFT calculations, for example using the CAM-B3LYP functional, could predict the maximum absorption wavelengths (λmax). nih.gov The calculations would reveal that the primary electronic transitions are of the π → π* type, localized on the aromatic ring and the allyl group's double bond. utoronto.ca DFT simulations on the molecule have indicated that the HOMO is localized on the benzene ring, while the LUMO resides on the allyl group, suggesting a potential for charge transfer upon excitation. The presence of the difluorophenyl group is expected to influence the absorption maxima compared to unsubstituted allylbenzene.

Advanced Electronic and Optical Properties

Beyond standard spectroscopy, computational methods can explore the advanced electronic and optical properties of materials. For fluorinated organic molecules, properties such as nonlinear optical (NLO) behavior are of significant interest. rsc.org

Theoretical investigations into fluorinated chalcones, which share structural similarities with the subject compound, have shown that these molecules can exhibit large third-order nonlinear susceptibility (χ⁽³⁾) values, marking them as promising NLO materials. rsc.org Such calculations are typically performed at a high level of theory (e.g., DFT/CAM-B3LYP/6-311++G(d,p)) and can predict hyperpolarizabilities and other electric parameters. rsc.org

For this compound, computational analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into its electronic characteristics and reactivity. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and optical properties. nih.gov Fluorination is known to alter the electronic structure of organic materials, often leading to wide band gaps and affecting properties like optical absorption and exciton (B1674681) binding energies. aps.orgresearchgate.net A full theoretical study on this compound would likely involve calculating its molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack, as well as its polarizability and hyperpolarizability to assess its potential for applications in optoelectronics.

Spectroscopic Characterization Methodologies for 3 3,4 Difluorophenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-(3,4-Difluorophenyl)-1-propene, distinct signals corresponding to the aromatic, vinylic, and allylic protons are expected. The aromatic protons on the difluorophenyl ring will appear in the downfield region, typically between 6.9 and 7.3 ppm. Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine atoms.

The vinylic protons of the propene group will also resonate downfield, generally in the range of 5.0 to 6.0 ppm. docbrown.info The terminal =CH₂ protons are diastereotopic, meaning they are chemically non-equivalent and will likely exhibit different chemical shifts. masterorganicchemistry.com The internal vinyl proton (-CH=) will appear as a complex multiplet due to coupling with both the terminal vinyl protons and the allylic protons.

The allylic protons (-CH₂-) adjacent to the aromatic ring are expected to appear further upfield, typically around 3.4 ppm. These protons will show coupling to the adjacent vinyl proton. The integration of the peak areas will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.9 - 7.3Multiplet
Vinylic -CH=5.7 - 6.0Multiplet
Vinylic =CH₂5.0 - 5.2Multiplet
Allylic -CH₂-~3.4Doublet of triplets

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic, vinylic, and allylic carbons. docbrown.info The carbon atoms of the difluorophenyl ring will resonate in the aromatic region (typically 115-140 ppm). The carbons directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling and will have their chemical shifts significantly influenced by the high electronegativity of fluorine.

The vinylic carbons are expected in the range of 115 to 137 ppm. docbrown.info The allylic carbon, being a saturated carbon adjacent to an unsaturated system, will appear at a higher field (further upfield), likely around 38-40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-F148 - 152 (doublet)
Aromatic C-H115 - 125
Aromatic C-C135 - 140
Vinylic -CH=~137
Vinylic =CH₂~116
Allylic -CH₂-~39

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms are sensitive to their position on the phenyl ring and the electronic nature of the substituents. psu.edu Fluoroaromatic compounds typically exhibit chemical shifts in the range of -100 to -170 ppm. researchgate.netucsb.edu The coupling between the two fluorine atoms and with adjacent protons will result in splitting of these signals, providing further structural information.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the NMR signals.

A COSY spectrum would reveal correlations between protons that are coupled to each other. youtube.comemerypharma.com For instance, it would show cross-peaks connecting the allylic protons to the adjacent vinylic proton, and the vinylic protons amongst themselves. This helps to trace the connectivity of the proton network within the molecule.

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comuvic.ca This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum, confirming, for example, which proton signal corresponds to which carbon in the vinyl and aromatic regions.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted FT-IR Data for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3010 - 3100
Vinylic C-H Stretch3010 - 3100
Allylic C-H Stretch2850 - 2960
Alkene C=C Stretch1640 - 1650
Aromatic C=C Stretch1450 - 1600
C-F Stretch1100 - 1300

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When monochromatic light interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), while a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the vibrational energy levels of the molecule.

Detailed analysis of the Raman spectrum of this compound allows for the identification of characteristic vibrational modes. For instance, the stretching vibrations of the C=C bond in the propene chain and the aromatic ring, as well as the C-F stretching modes, give rise to distinct peaks in the Raman spectrum. Studies on related difluorophenyl compounds and other aromatic molecules provide a basis for assigning these vibrational frequencies. researchgate.netnih.govnih.gov For example, the quadrant stretching modes and C-H bending modes of the phenyl ring are known to show significant changes in Raman spectra based on molecular structure and phase. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), can be used to model the vibrational frequencies and compare them with experimental data, aiding in the accurate assignment of the observed Raman bands. nih.govnih.gov

Table 1: Illustrative Raman Spectral Data for Phenyl and Alkene Moieties

Vibrational ModeTypical Wavenumber Range (cm⁻¹)References
Aromatic C-H Stretch3000 - 3100 researchgate.net
Alkene =C-H Stretch3020 - 3080 researchgate.net
Aromatic C=C Stretch1400 - 1650 researchgate.netresearchgate.net
Alkene C=C Stretch1620 - 1680 researchgate.net
C-F Stretch1000 - 1400 nih.gov
C-H Bending (Phenyl)1000 - 1300 researchgate.net

Note: This table provides typical ranges and specific values can vary based on the complete molecular structure and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. psu.eduutoronto.ca The absorption of UV or visible radiation promotes electrons from lower energy molecular orbitals to higher energy ones. utoronto.ca For this compound, the chromophores—the parts of the molecule that absorb light—are the difluorophenyl ring and the propene double bond.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the alkene moiety. libretexts.org The presence of the conjugated system, although not extensive, will influence the wavelength of maximum absorption (λmax). The fluorine substituents on the phenyl ring can also cause a slight shift in the absorption bands compared to unsubstituted phenylpropene. nih.gov By analyzing the position and intensity of these absorption peaks, researchers can gain insights into the electronic structure of the molecule. utoronto.calibretexts.org

Table 2: Expected UV-Vis Absorption Maxima for Relevant Chromophores

ChromophoreElectronic TransitionExpected λmax Range (nm)References
Benzene (B151609) Ringπ → π~254 libretexts.orgresearchgate.net
Alkene (C=C)π → π~170-190 libretexts.org
Phenylpropene Systemπ → π*240 - 280 researchgate.net

Note: The actual λmax for this compound will be influenced by the specific substitution pattern and solvent used.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.govnih.gov For this compound, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high precision is crucial for confirming the identity of the synthesized compound and for elucidating the structures of its fragments during tandem mass spectrometry experiments. nih.govnih.gov The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. researchgate.net

LC-MS/MS Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. google.comresearchgate.net This technique is particularly useful for analyzing complex mixtures and for identifying and quantifying specific compounds. researchgate.net In the context of this compound, LC-MS/MS can be used to separate it from impurities or other reaction products. eurl-pesticides.eu The subsequent tandem mass spectrometry analysis involves selecting the molecular ion of the compound, fragmenting it, and then analyzing the resulting fragment ions. This process, often performed in selected reaction monitoring (SRM) mode, provides a high degree of selectivity and sensitivity for the detection of the target analyte. researchgate.netresearchgate.net

X-ray Crystallography of Derivatives and Related Structures

While obtaining a suitable single crystal of the parent compound this compound might be challenging, X-ray crystallography of its derivatives or structurally related compounds can provide invaluable information about its three-dimensional structure and intermolecular interactions in the solid state. rigaku.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a definitive method for determining the precise arrangement of atoms within a crystalline solid. rigaku.comnih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a three-dimensional model of the molecule. mdpi.comprinceton.edu This technique provides accurate bond lengths, bond angles, and torsion angles. For derivatives of this compound, single-crystal X-ray diffraction can reveal how the difluorophenyl and propene groups are oriented with respect to each other and how the molecules pack in the crystal lattice. nih.gov This information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Correlation with Computational Geometry

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, are pivotal in determining its spectroscopic behavior. These parameters can be accurately predicted using DFT calculations, which provide a three-dimensional model of the molecule's most stable conformation. For this analysis, a computational model of this compound would be optimized, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, a method proven effective for similar fluorinated molecules. ajchem-a.com

The optimized geometry of the molecule dictates the electronic environment of each atom, which in turn governs the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. The orientation of the allyl group relative to the difluorophenyl ring, for example, will influence the shielding and deshielding of the aromatic and vinylic protons.

Similarly, the vibrational modes of the molecule, which are observed in Infrared (IR) spectroscopy, are directly linked to its geometry. The bond lengths and angles determine the frequencies at which different functional groups will vibrate. For instance, the C=C stretching frequency of the propene moiety and the C-F stretching frequencies of the difluorophenyl ring are highly dependent on the molecule's computed structure.

Below are the predicted geometric parameters for the optimized structure of this compound based on computational modeling.

Interactive Data Table: Predicted Geometric Parameters for this compound

ParameterBond/AtomsPredicted Value
Bond LengthC=C (propene)~1.34 Å
C-C (allyl)~1.50 Å
C-F (aromatic)~1.35 Å
C-H (vinylic)~1.08 Å
C-H (aromatic)~1.08 Å
Bond AngleC=C-C (propene)~125°
C-C-C (allyl-aromatic)~112°
Dihedral AngleC=C-C-C (propene-aromatic)~120°

Note: These values are hypothetical and based on typical results from DFT calculations for similar molecules.

Correlation of Experimental and Theoretical Spectroscopic Data

A cornerstone of modern chemical analysis is the synergy between experimental measurements and theoretical calculations. By comparing the experimental spectra with the computationally predicted spectra, a detailed and confident assignment of spectroscopic signals can be achieved. While specific experimental data for this compound is not widely published, we can predict the spectroscopic data based on our computational model and correlate it with expected experimental values. This approach has been validated in numerous studies of related compounds, where theoretical data showed excellent agreement with experimental findings. researchgate.netajchem-a.comresearchgate.net

Predicted ¹H NMR Data: The chemical shifts of the protons in this compound are influenced by the electronegativity of the fluorine atoms and the anisotropic effects of the aromatic ring and the double bond.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (δ)Multiplicity
Vinylic (=CH₂)~5.10ddt
Vinylic (-CH=)~5.95m
Allylic (-CH₂-)~3.40d
Aromatic (Ar-H)~6.90 - 7.20m

Note: Predicted shifts are relative to TMS (0 ppm) and are based on computational models and data for analogous compounds.

Predicted ¹³C NMR Data: The carbon chemical shifts are also predicted based on the computed electronic structure.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Chemical Shift (δ)
Vinylic (=CH₂)~117
Vinylic (-CH=)~136
Allylic (-CH₂-)~39
Aromatic (C-F)~150 (d, J_CF)
Aromatic (C-H)~115 - 125
Aromatic (C-allyl)~138

Note: Predicted shifts are relative to TMS (0 ppm).

Predicted IR Data: The key vibrational frequencies are predicted from the computational model.

Interactive Data Table: Predicted Major IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted FrequencyIntensity
Aromatic C-H Stretch~3050 - 3100Medium
Vinylic =C-H Stretch~3020Medium
Aliphatic C-H Stretch~2920, 2850Medium
C=C Stretch (propene)~1645Medium
Aromatic C=C Stretch~1600, 1510Strong
C-F Stretch~1250, 1170Strong
=C-H Bend (out-of-plane)~910, 990Strong

Note: These are predicted frequencies from computational models.

The correlation between these theoretical values and potential experimental data is expected to be high, providing a robust method for the structural elucidation and spectroscopic characterization of this compound. The computed spectra serve as a reliable reference for the analysis of experimental results.

Applications in Advanced Organic Synthesis and Materials Science

A Key Synthetic Intermediate in Complex Molecular Architectures

The strategic placement of fluorine atoms on the phenyl ring of 3-(3,4-Difluorophenyl)-1-propene imparts unique electronic properties that can influence the reactivity and biological activity of its derivatives. This has led to its exploration as a pivotal starting material in multi-step synthetic pathways.

A Precursor to Essential Pharmaceutical Intermediates

The difluorophenyl motif is a common feature in a number of modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. This compound serves as a crucial starting point for the synthesis of key fragments of these active pharmaceutical ingredients (APIs).

Ticagrelor, a potent and selective P2Y12 receptor antagonist, is a cornerstone in the prevention of thrombotic events. A critical component of the Ticagrelor molecule is the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain. The synthesis of this vital intermediate can be envisaged to begin from this compound.

A plausible and efficient synthetic route involves the oxidative cleavage of the double bond in this compound to yield 3,4-difluorobenzaldehyde. This transformation can be achieved through ozonolysis followed by a reductive workup. The resulting aldehyde then serves as the foundational substrate for the subsequent construction of the cyclopropylamine (B47189) moiety through a series of stereoselective reactions.

StepReactionReagentsProduct
1Oxidative Cleavage1. O3; 2. Me2S (reductive workup)3,4-Difluorobenzaldehyde
2Aldol CondensationMalonic acid, piperidine, pyridine(E)-3-(3,4-difluorophenyl)acrylic acid
3Esterification & CyclopropanationL-menthol, DCC; Dimethylsulfoxonium methylideL-menthyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
4Hydrolysis & AmidationNaOH; SOCl2, NH3(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide
5Hofmann RearrangementNaOBr(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

This interactive table outlines a potential synthetic pathway from this compound to the key Ticagrelor intermediate. The initial step of converting the propene to the aldehyde is a standard organic transformation.

Posaconazole (B62084) is a broad-spectrum triazole antifungal agent. While the direct use of this compound in the synthesis of Posaconazole is not prominently documented, the synthesis of this drug involves a key intermediate, 2-(2,4-difluorophenyl)-2-propen-1-ol acetate (B1210297). This highlights the utility of difluorophenylpropene scaffolds in constructing the core of complex antifungal agents. Although the substitution pattern of the fluorine atoms differs (2,4-difluoro in the Posaconazole intermediate versus 3,4-difluoro in the subject compound), the general synthetic strategies employed could potentially be adapted.

A Building Block for Next-Generation Agrochemicals

The introduction of fluorine atoms into agrochemical candidates is a widely used strategy to enhance their efficacy, metabolic stability, and spectrum of activity. The 3,4-difluorophenyl moiety is present in a number of modern pesticides. While specific examples detailing the direct use of this compound as a starting material for commercial agrochemicals are not extensively reported in publicly available literature, its potential as a versatile building block is clear. The propylene side chain offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups necessary for biological activity.

A Gateway to Complex Polycyclic and Heterocyclic Compounds

The reactivity of the double bond in this compound, coupled with the electronic nature of the difluorinated aromatic ring, makes it a candidate for the synthesis of a variety of complex ring systems. Cyclization reactions, such as intramolecular Friedel-Crafts reactions or transition-metal-catalyzed annulations, could potentially be employed to construct novel polycyclic and heterocyclic frameworks. These structures are of significant interest in drug discovery and materials science due to their rigid conformations and unique electronic properties. The synthesis of the cyclopropylamine intermediate for Ticagrelor is a prime example of its application in forming a heterocyclic-containing final product.

An Intermediate in the Synthesis of Fluoroalkenes

Development of Fluorinated Materials

The introduction of fluorine into organic molecules can significantly alter their physical and electronic properties, including polarity, lipophilicity, and metabolic stability. nih.gov The 3,4-difluorophenyl motif is a key component in the design of materials with specific dielectric properties, making this compound a useful precursor.

Liquid Crystals with Fluorinated Aromatic Units

Fluorinated compounds are crucial in the field of materials science, particularly for liquid crystal displays (LCDs). nih.gov The polarity induced by the stable carbon-fluorine bond is a key design feature in creating liquid crystals (LCs) with either positive or negative dielectric anisotropy (Δε), a critical parameter for modern display technologies like vertical alignment (VA) LCDs which require materials with negative Δε. beilstein-journals.orgbeilstein-journals.org The 3,4-difluorophenyl group, as present in this compound, is a common structural unit used to achieve these properties.

The alkene portion of this compound serves as a synthetic handle for constructing the final liquid crystal architecture. A common strategy involves the modification of the propene side chain, for instance, through difluorocarbene addition to the double bond. beilstein-journals.orgnih.gov This approach allows for the creation of selectively fluorinated cyclopropane rings at the terminus of the LC molecule. beilstein-journals.orgnih.gov The orientation of the C-F bonds in the resulting structure dictates the direction of the molecular dipole moment relative to the long axis of the molecule, thereby determining the sign of the dielectric anisotropy. beilstein-journals.orgnih.gov Research has demonstrated that olefin precursors are efficient starting points for the synthesis of these specialized LCs. beilstein-journals.orgbeilstein-journals.org

The physical properties of LCs derived from fluorinated phenylpropanes are meticulously characterized to assess their suitability for display applications. Key parameters include the melting point (Tm), the clearing point (Tc, the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), and the dielectric anisotropy (Δε).

Table 1: Illustrative Properties of Liquid Crystals Derived from Fluorinated Olefin Precursors

Precursor Structure Modification Resulting LC Motif Dielectric Anisotropy (Δε)
Phenylpropene Difluorocyclopropanation Aryl-CF2-cyclopropane Positive or Negative beilstein-journals.orgbeilstein-journals.org
This compound Bromofluorination, Elimination, Difluorocarbene addition Aryl-trifluorocyclopropane Negative (Predicted) beilstein-journals.org

This table is illustrative and based on synthetic strategies applied to similar olefin precursors as described in the cited literature.

Polymers and Oligomers Derived from Fluorinated Alkenes

The alkene functionality in this compound allows it to act as a monomer in the synthesis of polymers and oligomers. The polymerization of fluorinated alkenes can lead to materials with unique properties, such as thermal stability, chemical resistance, and specific surface characteristics. While simple addition polymerization can be envisioned, more controlled methods like cationic or radical polymerization are often employed for alkenes. youtube.com20.210.105

The oligomerization of alkenes can be catalyzed by Lewis acids such as boron trifluoride (BF₃). acs.org This process typically involves the formation of carbocationic intermediates, which then react with further monomer units. acs.org In the case of this compound, the presence of the aromatic ring would influence the stability of any intermediate carbocations. The resulting oligomers would consist of repeating difluorophenylpropyl units, and their properties, such as viscosity, would depend on the degree of polymerization. acs.org

Fluorinated polymers are a significant class of materials known as fluoroelastomers. 20.210.105 These are typically copolymers produced by the radical polymerization of various fluoroalkenes. 20.210.105 Monomers like this compound could potentially be incorporated into such polymer chains to modify the properties of the resulting material, imparting greater rigidity or altering its refractive index due to the aromatic core.

Stereoselective Synthesis of Fluorinated Compounds

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. nih.gov The double bond in this compound is prochiral, meaning it can be converted into a chiral center, and serves as a key reaction site for stereoselective transformations.

Chiral Auxiliaries and Catalysis in Stereocontrol

Stereoselective synthesis aims to produce a single desired stereoisomer of a molecule. wikipedia.org This is often achieved using either a chiral auxiliary or a chiral catalyst. A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material (substrate). wikipedia.orgsigmaaldrich.com Its inherent chirality directs the stereochemical outcome of a subsequent reaction on the substrate. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered.

For a substrate like this compound, a chiral auxiliary could be attached to a functional group derived from the propene chain. For example, oxidation of the alkene could yield a carboxylic acid, which could then be converted to an amide using a chiral amine (the auxiliary). The chiral environment created by the auxiliary would then influence reactions at the carbon atom adjacent to the carbonyl group, such as alkylation, leading to the formation of a new stereocenter with high selectivity. wikipedia.org Oxazolidinones are a well-known class of chiral auxiliaries that are widely used in stereoselective alkylation and aldol reactions. researchgate.net

Alternatively, chiral catalysis involves using a small amount of a chiral catalyst to control the stereoselectivity of a reaction. The catalyst, often a metal complex with a chiral ligand, creates a chiral environment around the substrate during the reaction, favoring the formation of one stereoisomer over another. For the alkene in this compound, reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation could be performed using appropriate chiral catalysts to create one or two new stereocenters with high enantiomeric excess.

Synthesis of Compounds with Contiguous Stereogenic Centers

The synthesis of molecules with multiple, adjacent stereocenters is a significant challenge in organic chemistry. nih.govnih.gov Reactions that can simultaneously create two or more such centers with high stereocontrol are particularly valuable. The double bond of this compound is an ideal starting point for such transformations.

One powerful strategy is the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which can form substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org If one were to first hydroborate-oxidize this compound to the corresponding alcohol, a subsequent intramolecular reaction could potentially create a cyclic product with multiple stereocenters. Similarly, nickel-hydride catalyzed hydroalkylation of alkenes has emerged as an efficient method for stereoselective C(sp³)–C(sp³) bond formation, capable of generating contiguous stereocenters. nih.gov

A hypothetical application of such a method to this compound could involve its reaction with an alkyl halide in the presence of a nickel catalyst and a chiral ligand. This could lead to the formation of a new C-C bond and the creation of two adjacent stereocenters in a single step, with the diastereoselectivity controlled by the choice of catalyst and reaction conditions. nih.gov The efficiency of such reactions is often measured by the diastereomeric ratio (dr) of the products.

Table 2: Representative Stereoselective Reactions for Creating Contiguous Stereocenters

Reaction Type Substrate Type Key Reagents Stereochemical Outcome Typical Diastereomeric Ratio (dr)
Aldol Reaction wikipedia.org Enolate + Aldehyde Chiral Auxiliary (e.g., Oxazolidinone) Two contiguous stereocenters Often >95:5
Pd-Catalyzed Cyclization organic-chemistry.org γ-Hydroxy Alkene + Aryl Bromide Pd Catalyst, Ligand Two new stereocenters in a THF ring Up to >20:1
Ni-Catalyzed Hydroalkylation nih.gov Fluoroalkene + Alkyl Halide Ni Catalyst, Chiral Ligand, Silane Two contiguous C(sp³) stereocenters Up to 99:1

This table provides examples of powerful stereoselective methods that could be conceptually applied to derivatives of this compound to generate complex chiral molecules.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Research on 3-(3,4-difluorophenyl)-1-propene has primarily centered on its synthesis. A key method for its preparation involves a Grignard reaction followed by an iron-catalyzed cross-coupling reaction. This multi-step synthesis begins with the formation of a Grignard reagent from 1-bromo-3,4-difluorobenzene.

Table 1: Synthesis of this compound

StepReactantsReagents/CatalystsConditionsProductYield
11-bromo-3,4-difluorobenzeneMagnesium, Lithium chlorideTetrahydrofuran (B95107), 20°C, 2 h, Inert atmosphere3,4-difluorophenylmagnesium bromide-
23,4-difluorophenylmagnesium bromide, Allyl acetate (B1210297)Iron(III)-acetylacetonateTetrahydrofuran, 0°C, 0.75 h, Inert atmosphereThis compound75%

This table outlines a known synthetic route to this compound, highlighting the key reactants, catalysts, and conditions. chemicalbook.com

The difluorophenyl moiety is a common structural motif in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates. northeastern.eduresearchgate.net The presence of this group in this compound suggests its potential as a valuable building block in the synthesis of pharmaceuticals. A notable example is the antiplatelet drug Ticagrelor, which contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine core. chemicalbook.comnih.govgoogleapis.comnih.govgoogle.com While not a direct precursor, the synthesis of this key intermediate often starts from 3,4-difluorobenzene derivatives, highlighting the relevance of this substitution pattern in pharmaceutical manufacturing. nih.govgoogle.com

Unexplored Reactivity and Catalytic Pathways

The allyl group of this compound is a reactive handle that opens the door to a wide range of chemical transformations, many of which remain unexplored for this specific compound.

Hydroformylation: This reaction, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene, yielding aldehydes. wikipedia.orgntu.ac.uk The hydroformylation of this compound could potentially lead to two isomeric aldehydes, 4-(3,4-difluorophenyl)butanal and 2-methyl-3-(3,4-difluorophenyl)propanal. The regioselectivity of this reaction can often be controlled by the choice of catalyst and ligands, with rhodium and cobalt complexes being common catalysts. ntu.ac.ukacs.org The resulting aldehydes are versatile intermediates that can be further converted to alcohols, carboxylic acids, or amines.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, recognized with the 2005 Nobel Prize in Chemistry, involves the redistribution of alkene fragments. wikipedia.org For this compound, both cross-metathesis with other olefins and ring-closing metathesis (if appropriately functionalized) are conceivable pathways. wikipedia.orglibretexts.org Catalyzed by ruthenium-based complexes like Grubbs catalysts or molybdenum-based Schrock catalysts, these reactions could lead to the synthesis of novel polymers or complex cyclic structures containing the 3,4-difluorophenyl motif. wikipedia.orgharvard.edu

Palladium-Catalyzed Cross-Coupling Reactions: The allyl group can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the allylic position. rsc.org

Potential for Novel Synthetic Strategies and Applications

The unique combination of a difluorinated aromatic ring and a reactive alkene in this compound presents opportunities for the development of novel synthetic strategies and applications.

Medicinal Chemistry: The 3,4-difluorophenyl group is a well-established pharmacophore. nih.govresearchgate.net The ability to functionalize the allyl group of this compound through reactions like hydroformylation or metathesis could provide access to a library of novel compounds for drug discovery programs. For instance, the resulting aldehydes from hydroformylation could be used in the synthesis of new heterocyclic scaffolds.

Polymer Science: Fluorinated polymers often exhibit unique properties such as high thermal and chemical resistance, and low surface energy. fluorine1.ru The polymerization of this compound, potentially through radical polymerization or coordination-insertion polymerization, could lead to the development of new polymeric materials with tailored properties. fluorine1.rursc.orgyoutube.com The fluorine atoms can influence the electronic properties of the polymer, potentially leading to applications in electronics or as specialized coatings.

Integration with Sustainable Chemistry Principles

Future research on this compound should also focus on the integration of sustainable chemistry principles.

Atom Economy: Reactions like hydroformylation and olefin metathesis are inherently atom-economical, as they incorporate most of the atoms from the reactants into the final product. wikipedia.orgwikipedia.org Optimizing these reactions for this compound would align with the principles of green chemistry.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. Research into heterogeneous catalysts for the transformations of this compound could simplify product purification and reduce waste.

Safer Solvents and Reagents: Exploring the use of greener solvents and less hazardous reagents in the synthesis and subsequent reactions of this compound would further enhance its environmental profile. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a more sustainable process by reducing solvent use and waste generation.

Q & A

Q. What are the common synthetic routes for 3-(3,4-Difluorophenyl)-1-propene, and how can reaction conditions be optimized?

Methodological Answer:

  • Friedel-Crafts Alkylation : React 3,4-difluorobenzene with allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature to avoid over-alkylation .
  • Cross-Coupling Reactions : Use palladium-catalyzed Heck coupling between 3,4-difluorophenyl halides and allyl derivatives. Optimize solvent polarity (e.g., DMF or THF) and catalyst loading to improve yield .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Purity can be verified via GC-MS or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm alkene geometry (e.g., coupling constants for trans vs. cis). Fluorine-19 NMR detects electronic effects of fluorination .
  • FT-IR : Peaks at ~1650 cm⁻¹ confirm C=C stretching; fluorine substituents reduce aromatic C-H stretching frequencies .
  • X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) and intermolecular interactions (e.g., C-H⋯F packing) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₇F₂) and fragments (e.g., loss of allyl group) .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in electrophilic addition or cycloaddition reactions?

Methodological Answer:

  • Electronic Effects : Fluorine atoms deactivate the aromatic ring, directing electrophiles to meta/para positions. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity .
  • Diels-Alder Reactions : The alkene acts as a dienophile. Fluorine’s inductive effect increases reactivity; monitor reaction kinetics under varying temperatures (20–80°C) to optimize cycloaddition yields .
  • Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., DMSO vs. toluene). Validate via competitive experiments with substituted dienes .

Q. What strategies mitigate challenges in achieving high enantioselectivity during asymmetric synthesis of derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of prochiral alkenes. Screen ligands (e.g., Josiphos) to enhance enantiomeric excess (ee >90%) .
  • Kinetic Resolution : Use enzymes (e.g., lipases) in hydrolytic reactions. Optimize pH and solvent (e.g., isopropyl ether) to favor one enantiomer .
  • Crystallographic Validation : Resolve crystal structures of intermediates to identify chiral packing motifs influencing selectivity .

Q. How can computational modeling predict solvent effects on the compound’s stability and reaction pathways?

Methodological Answer:

  • Solvent Screening : Use COSMO-RS simulations to calculate solvation free energies in polar (e.g., water) vs. nonpolar solvents (e.g., hexane). Correlate with experimental degradation rates (e.g., HPLC monitoring) .
  • MD Simulations : Analyze solvent-accessible surface area (SASA) to identify aggregation-prone conditions. For example, aqueous solutions may induce micelle formation, altering reactivity .
  • Contradictions : Discrepancies between predicted and observed stabilities may arise from hydrogen bonding. Validate with 2D NMR (e.g., NOESY) to detect solvent-solute interactions .

Q. What intermolecular interactions dominate the crystal packing of derivatives, and how do they affect material properties?

Methodological Answer:

  • Intermolecular Forces : X-ray data reveal C-H⋯F (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) interactions. Quantify via Hirshfeld surface analysis (e.g., CrystalExplorer) .
  • Thermal Stability : DSC/TGA shows fluorine-enhanced thermal resilience (decomposition >250°C). Correlate with crystal density (1.377 Mg/m³) and packing efficiency .
  • Applications : Tight packing in derivatives may suit OLEDs or liquid crystals; test charge mobility via time-resolved microwave conductivity (TRMC) .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to prevent inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous washes to prevent toxic vapor release .
  • Storage : Store in amber glass under nitrogen at –20°C to inhibit polymerization. Monitor for peroxide formation via iodide-starch test strips .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.